Chiniofon, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid sodium salt, is a halogenated 8-hydroxyquinoline derivative. [] It was introduced commercially under the trade name "Yatren". [, , ] Chiniofon has been a subject of scientific research, primarily for its biological activity against certain microorganisms. [, , , , ]
One notable chemical reaction involving chiniofon is its complexation with copper ions, which forms the basis for its spectrophotometric determination. [, ] This complexation leads to a change in fluorescence, allowing for endpoint detection during titration. []
Although the exact mechanism of action of chiniofon remains to be fully elucidated, it's suggested that, like other halogenated 8-hydroxyquinolines, it exerts its biological activity by chelating metal ions essential for microbial growth. []
Chiniofon emerged in the early 20th century amid growing recognition of protozoal parasites as significant human pathogens. First synthesized in Japan, chiniofon (known chemically as sodium 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrogen carbonate) entered medical practice during the 1930s as part of the expanding therapeutic options against intestinal protozoal infections [6]. Its development coincided with increasing scientific understanding of amoebic dysentery as distinct from bacterial forms, creating demand for targeted therapies.
Early pharmacological investigations revealed chiniofon possessed dual antimicrobial properties: direct amoebicidal activity against trophozoites and cysticidal effects in the intestinal lumen. This positioned it as a valuable therapeutic option, particularly for eradication of the cyst stage responsible for disease transmission. Beyond its antiprotozoal applications, research in the 1990s demonstrated unexpected wound-healing properties. In vitro studies using fibroblast cultures showed chiniofon-containing antiseptics uniquely avoided the fibroblast growth inhibition characteristic of other antiseptics like povidone-iodine solutions, suggesting potential anti-inflammatory activity [6]. These findings supported clinical observations of efficacy in treating acute and chronic radiation damage where tissue repair was essential.
The historical trajectory of chiniofon reflects shifting therapeutic paradigms. Initially employed as monotherapy, clinical experience gradually revealed limitations in systemic efficacy against invasive disease, leading to its repositioning within combination regimens. This evolution illustrates the dynamic nature of antiprotozoal chemotherapy development, where clinical utility is continuously refined through practical experience and emerging evidence.
Table 1: Historical Milestones in Chiniofon Development and Application
Time Period | Key Development | Significance |
---|---|---|
1930s | Initial synthesis and clinical introduction | Provided targeted treatment for amoebic dysentery distinct from bacterial infections |
Mid-20th Century | Adoption in endemic areas | Became established in formularies of tropical medicine institutions globally |
1990s | In vitro and In vivo wound healing studies | Demonstrated fibroblast-sparing antiseptic properties and potential anti-inflammatory activity [6] |
21st Century | Role in combination therapy | Positioned as luminal agent alongside systemic amoebicides |
Chiniofon belongs to a distinctive class of organoiodine pharmaceutical compounds with a complex multi-component structure. Chemically defined as sodium 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrogen carbonate, it integrates three molecular components: the quinoline backbone, sulfonic acid group, and bicarbonate counterion [2] [8]. This hybrid composition underpins both its therapeutic activity and physicochemical properties.
The compound's classification places it firmly within the hydroxyquinolines, specifically characterized by a quinoline moiety bearing a hydroxyl group at the 8-position. This core structure is further modified by two key functional groups: an iodine atom at the 7-position and a sulfonic acid group at the 5-position [2]. The resulting molecule exhibits a distinctive three-ring system with the quinoline nucleus providing planar aromaticity, while the sulfonate group confers high water solubility essential for formulation and absorption.
Chiniofon's structural complexity extends to its presentation as a mixed salt. The sodium cation balances the sulfonate anion, while the bicarbonate component serves as both counterion and potential pH modifier. This arrangement yields the complete chemical name: sodium 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrogen carbonate [8]. The iodine atom, crucial for antiprotozoal activity, creates a sterically crowded environment around the phenolic hydroxyl group, potentially influencing redox behavior and metal-chelating capabilities.
The molecular architecture of chiniofon creates multiple sites for potential biological interactions. The quinoline system enables intercalation or stacking interactions with biomolecules, while the ionizable sulfonate group facilitates solubility and possibly electrostatic interactions with cellular components. Although the precise mechanism of antiprotozoal action remains incompletely characterized, this unique combination of hydrophobic quinoline and hydrophilic sulfonate groups likely facilitates interaction with both membrane and intracellular targets in parasites.
Table 2: Key Chemical Identifiers and Structural Features of Chiniofon
Chemical Property | Classification/Value | Significance |
---|---|---|
Chemical Class | Hydroxyquinoline sulfonic acid derivative | Determines solubility and reactivity profile |
IUPAC Name | Sodium 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrogen carbonate | Formal chemical designation [2] |
Molecular Formula | C10H7INNaO7S | Reflects complex hybrid structure |
CAS Registry Number | 8002-90-2 | Unique identifier for chemical databases |
SMILES Notation | [Na+].OC([O-])=O.OC1=C(I)C=C(C2=CC=CN=C12)S(O)(=O)=O | Machine-readable structural representation [2] |
Key Functional Groups | 8-hydroxyquinoline, 7-iodo substitution, 5-sulfonic acid | Govern biochemical interactions and pharmacological effects |
ATC Code | P01AX01 | WHO Anatomical Therapeutic Chemical classification [2] |
Chiniofon maintains clinical significance in the global landscape of parasitic diseases despite the emergence of newer therapeutic agents. Its role stems from the persistent burden of amebiasis caused by Entamoeba histolytica, which infects approximately 40-50 million people worldwide annually and causes up to 100,000 deaths [4] [7]. The parasite ranks among the top causes of severe diarrhea in early childhood in developing regions, creating ongoing demand for affordable, effective treatments. Amebiasis remains a leading cause of diarrheal mortality in children under five in resource-limited settings where sanitation infrastructure remains inadequate [3] [4].
The epidemiological distribution of amebiasis reveals why chiniofon retains therapeutic relevance. Seroprevalence studies demonstrate high exposure rates in endemic areas: 42% in rural Mexican communities, 41% among men who have sex with men in China, and 20% among children hospitalized with acute diarrhea in Saudi Arabia [4]. Molecular surveillance confirms active infections across Asia, Africa, and Latin America, with PCR-based studies detecting E. histolytica in 14% of individuals in northeastern India and 9% of gastroenterology patients in South Africa [4]. These high prevalence rates in regions with limited healthcare resources underscore the need for accessible therapeutic options like chiniofon.
Within modern treatment paradigms, chiniofon functions primarily as a luminal amoebicide targeting cyst forms in the intestinal lumen. This addresses a critical gap in amebiasis management, as the front-line nitroimidazole drugs (metronidazole, tinidazole) effectively kill invasive trophozoites but incompletely eradicate intestinal cysts. Without cyst clearance, patients remain at risk for disease recurrence and transmission. Clinical evidence supports combination approaches where chiniofon or similar luminal agents follow nitroimidazole therapy. The Cochrane review analysis of antiamoebic therapies concluded that combination therapy significantly reduces parasitological failure rates compared to metronidazole alone (RR 0.36, 95% CI 0.15-0.86) [3]. This evidence positions chiniofon within integrated treatment strategies despite the drug's diminished prominence in Western formularies.
Chiniofon's persistence in certain therapeutic arsenals reflects broader challenges in antiprotozoal drug development. While newer agents like auranofin show promising laboratory efficacy, their translation to widespread clinical use faces economic barriers [9]. The absence of vaccines and limited pharmaceutical investment in novel antiprotozoals maintain the relevance of established agents. Nevertheless, chiniofon's utilization has become increasingly restricted to specific geographical regions and clinical contexts, reflecting both therapeutic advances and the evolving epidemiology of drug-resistant parasites.
Table 3: Global Burden of Amebiasis and Therapeutic Challenges
Epidemiological Feature | Impact Data | Therapeutic Implication |
---|---|---|
Annual Global Deaths | >55,000 | Drives need for accessible treatments [4] |
Incidence in Children | Among top 15 causes of diarrhea <2 years | Requires pediatric-suitable formulations |
Prevalence in Endemic Areas | Up to 42% seropositivity (Mexico) | Necessitates population-level treatment strategies [4] |
Traveler Acquisition | 12.5% of confirmed GI infections | Maintains relevance in travel medicine |
Treatment Gap | Incomplete cyst eradication with metronidazole | Creates niche for luminal agents like chiniofon [3] |
Diagnostic Challenges | Microscopy cannot differentiate pathogenic species | Complicates targeted therapy |
Table 4: Chiniofon in Modern Amebiasis Management Paradigms
Therapeutic Context | Role of Chiniofon | Evidence Base |
---|---|---|
Asymptomatic Cyst Passage | Eradication of luminal infection | Historical observational data |
Mild-Moderate Intestinal Disease | Component of combination therapy | Cochrane review support for combination efficacy [3] |
Severe/Invasive Amebiasis | Adjunct after systemic therapy | Consensus guidelines |
Outbreak Settings | Potential mass administration | Theoretical benefit requiring further study |
Post-Treatment Monitoring | Prevention of recurrence | Limited clinical trial evidence |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7